molecular formula C₁₆H₂₅N₃O₂ B1145457 N1-Coumaroylspermidine CAS No. 70185-59-0

N1-Coumaroylspermidine

Cat. No.: B1145457
CAS No.: 70185-59-0
M. Wt: 291.39
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Description

N1-Coumaroylspermidine is a plant-derived phenolic polyamine conjugate that serves as a valuable tool for neuroscientific and entomological research. Its primary research value lies in its modulatory activity on key neurotransmitter systems. Studies have shown that this compound can inhibit serotonin transporter (SERT) activity, which is a primary target in neuropharmacological research for conditions like depression . Furthermore, this compound exhibits a dose-dependent, reversible blocking effect on glutamate receptors at arthropod neuromuscular junctions, with a demonstrated IC50 value of 70 µmol l–1 . This dual activity makes it a compound of interest for investigating synaptic transmission and for exploring its potential as a model for natural insecticides, given its ability to disrupt synaptic signaling in insects . The compound can be isolated from various plant sources, including safflower (Carthamus tinctorius L.) . As a conjugate, its bioactivity is distinct from its separate components, as neither spermidine nor coumaric acid alone produces the same receptor-blocking effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

70185-59-0

Molecular Formula

C₁₆H₂₅N₃O₂

Molecular Weight

291.39

Synonyms

N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide;  N-​[4-​[(3-​Aminopropyl)​amino]​butyl]​-​3-​(4-​hydroxyphenyl)​-2-​propenamide

Origin of Product

United States

Occurrence and Distribution of N1 Coumaroylspermidine in Biological Systems

Natural Sources and Plant Species

N1-Coumaroylspermidine and its derivatives are secondary metabolites found across a diverse range of plant families. Their presence is a result of the plant's response to various developmental cues and environmental stresses.

Distribution Across Plant Families

The distribution of this compound and related hydroxycinnamic acid amides is not uniform across the plant kingdom but has been notably identified in several key families, including Solanaceae, Brassicaceae, Asteraceae, and Rosaceae.

Solanaceae: Members of the nightshade family, such as Solanum tuberosum (potato), are known to produce spermidine (B129725) conjugates. Research has identified related compounds like N1,N8-bis(dihydrocaffeoyl)spermidine in potato tubers, indicating the presence of the enzymatic machinery required for the acylation of spermidine with hydroxycinnamic acids like p-coumaric acid. The presence of this compound has been specifically reported in Solanum dulcamara.

Brassicaceae: The model plant Arabidopsis thaliana, a member of the Brassicaceae family, is known to accumulate various polyamine conjugates, particularly in its seeds and roots. Studies have identified enzymes such as spermidine coumaroyl CoA acyltransferase (SCT) in Arabidopsis, which are responsible for the synthesis of coumaroyl spermidine derivatives. This confirms the production of these compounds within this family.

Asteraceae: The sunflower family is another significant source of coumaroylspermidines. For instance, different isomers of tri-p-coumaroylspermidine have been isolated from the herbs of Helianthus annuus (sunflower). This indicates a prevalence of these compounds within this large and diverse plant family.

Rosaceae: The rose family also features plants that synthesize these compounds. For example, isomers of N1,N5,N10-Tri-p-coumaroylspermidine have been found in the flowers and anthers of Malus domestica (apple), highlighting their presence in reproductive tissues of this economically important plant family.

Plant FamilyRepresentative SpeciesCommon Name
Solanaceae Solanum tuberosum, Solanum dulcamaraPotato, Bittersweet Nightshade
Brassicaceae Arabidopsis thalianaThale Cress
Asteraceae Helianthus annuusSunflower
Rosaceae Malus domesticaApple

Presence in Specific Plant Organs and Tissues

The accumulation of this compound is often localized to specific organs and tissues within the plant, where it may play distinct physiological roles.

Seeds: Seeds are a primary site for the accumulation of polyamine conjugates. In Arabidopsis thaliana, spermidine derivatives are among the major polyamine conjugates found in seeds, where they are thought to serve as a storage form of polyamines and hydroxycinnamic acids, to be utilized during germination and early seedling growth.

Pollen and Anthers: Reproductive tissues, particularly pollen and anthers, are rich sources of coumaroylspermidines. For example, N1,N5,N10-Tri-p-coumaroylspermidine isomers have been identified in the flowers and anthers of various species, including Malus domestica. Their high concentration in these tissues suggests a role in pollen development, viability, or protection.

Roots: The root system is another site of synthesis and accumulation. In Arabidopsis thaliana, a specific spermidine coumaroyl CoA acyltransferase (SCT) is expressed in the roots, indicating localized biosynthesis of coumaroylspermidine in this organ.

Leaves: While often found in lower concentrations compared to reproductive tissues and seeds, coumaroylspermidines are also present in the leaves of some plants. Their presence in leaves may be associated with defense responses against pathogens or herbivores.

Plant Organ/TissueKey Functions and Observations
Seeds High accumulation of spermidine conjugates, serving as storage compounds.
Pollen and Anthers Rich source of coumaroylspermidines, likely involved in reproductive processes.
Roots Localized biosynthesis, suggesting specific roles in root physiology.
Leaves Present in lower concentrations, potentially involved in defense mechanisms.

Detection in Related Biological Products

The presence of this compound and its derivatives in plants leads to their incorporation into various biological products derived from them.

Bee Pollen: Bee pollen is a well-documented source of a diverse array of phenolamides, including various coumaroylspermidine derivatives. The specific composition of these compounds in bee pollen is dependent on the botanical origin of the pollen collected by the bees. For example, rapeseed bee pollen has been found to be particularly rich in N1(E), N10(E)‐di‐p‐coumaroyl spermidine, with concentrations reaching up to 10 mg/g. semanticscholar.org Similarly, chestnut bee pollen contains significant amounts of N1, N5, N10-tri-p-coumaroylspermidine, with concentrations ranging from 0.33 to 9.30 mg/g. mdpi.com

Bee Pollen TypeNotable Coumaroylspermidine DerivativeConcentration Range
RapeseedN1(E), N10(E)‐di‐p‐coumaroyl spermidine~10 mg/g semanticscholar.org
ChestnutN1, N5, N10-tri-p-coumaroylspermidine0.33 - 9.30 mg/g mdpi.com

Isomeric Forms and Their Natural Abundance

This compound can exist in different isomeric forms, which arise from the stereochemistry of the coumaroyl moiety and the position of acylation on the spermidine backbone.

E/Z Isomerism of Coumaroyl Moieties and Photoisomerization Phenomena

The coumaroyl group contains a carbon-carbon double bond, which gives rise to geometric isomerism, specifically E/Z isomerism (also known as cis-trans isomerism). The E-isomer (trans) is generally the more stable and predominantly found form in nature. However, exposure to ultraviolet (UV) light can induce photoisomerization, leading to the formation of the less stable Z-isomer (cis). This process is often reversible, with the isomers interconverting under different light conditions until a photostationary state is reached. nih.gov This phenomenon has been observed for various coumaroyl amides and can influence their biological activity.

Positional Isomers of Spermidine Acylation

Spermidine is an asymmetrical polyamine with two primary amino groups (at positions N1 and N10) and one secondary amino group (at position N5). Acylation with a coumaroyl group can occur at either of the primary amino groups, leading to the formation of positional isomers: this compound and N10-Coumaroylspermidine. These isomers have the same molecular weight but differ in the attachment point of the coumaroyl moiety. The relative natural abundance of these positional isomers can vary depending on the plant species and the specific enzymes involved in their biosynthesis. The separation and identification of these isomers typically require chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), often coupled with mass spectrometry.

Biosynthesis and Metabolic Pathways of N1 Coumaroylspermidine

Precursor Pathways

The biosynthesis of N1-coumaroylspermidine relies on the availability of two key precursors: the activated phenolic acid p-coumaroyl-CoA and the polyamine spermidine (B129725). Each is produced by its own dedicated pathway.

The phenylpropanoid pathway is the origin of a vast array of plant secondary metabolites, starting with the amino acid L-phenylalanine. frontiersin.org The synthesis of the p-coumaroyl moiety of this compound begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. nih.govresearchgate.net This is followed by a hydroxylation step at the para-position of the phenyl ring, a reaction catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid. nih.govnih.gov

To activate p-coumaric acid for subsequent reactions, it is converted into a high-energy thioester with Coenzyme A. This final step is catalyzed by 4-Coumarate-CoA Ligase (4CL) , resulting in the formation of p-coumaroyl-CoA. nih.govresearchgate.net This activated molecule is a critical branching point in phenylpropanoid metabolism, serving as a precursor for lignin, flavonoids, and, crucially, for the acylation of polyamines to form compounds like this compound. frontiersin.org

IntermediateKey Enzyme(s)Function in Pathway
L-Phenylalanine-Starting amino acid precursor
trans-Cinnamic AcidPhenylalanine Ammonia-Lyase (PAL)Product of deamination of L-Phenylalanine
p-Coumaric AcidCinnamate-4-hydroxylase (C4H)Product of hydroxylation of trans-Cinnamic Acid
p-Coumaroyl-CoA4-Coumarate-CoA Ligase (4CL)Activated acyl donor for the final conjugation step

The spermidine backbone of this compound is synthesized via the polyamine biosynthetic pathway. The primary precursor for polyamines in plants is the diamine putrescine. researchgate.net Putrescine can be synthesized through two main routes:

The Ornithine Pathway: The direct decarboxylation of the amino acid ornithine is catalyzed by the enzyme Ornithine Decarboxylase (ODC) . unideb.hu

The Arginine Pathway: The amino acid arginine is decarboxylated by Arginine Decarboxylase (ADC) to form agmatine (B1664431). Agmatine is then converted to putrescine through subsequent enzymatic steps involving agmatine iminohydrolase and N-carbamoylputrescine amidohydrolase. researchgate.net

Once putrescine is formed, it is converted to the triamine spermidine by the action of Spermidine Synthase (SPDS) . This enzyme facilitates the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to the putrescine molecule. researchgate.netresearchgate.net Spermidine then becomes the amine acceptor for the p-coumaroyl group.

Enzymology of this compound Formation

The final step in the biosynthesis of this compound is the covalent linkage of p-coumaroyl-CoA and spermidine. This reaction is catalyzed by a specific class of acyltransferase enzymes.

The conjugation of hydroxycinnamoyl-CoAs to spermidine is catalyzed by spermidine hydroxycinnamoyl transferases. Research in Arabidopsis thaliana has identified specific enzymes responsible for this activity. One such enzyme is Spermidine Dicoumaroyl Transferase (SCT) , encoded by the gene At2g25150. nih.govnih.gov This enzyme demonstrates the ability to transfer a coumaroyl group from coumaroyl-CoA to spermidine. nih.govoup.com While its name suggests a role in forming dicoumaroyl derivatives, such as N1,N8-dicoumaroylspermidine, the formation of monosubstituted this compound is an intermediate step in this process. nih.gov

Another related enzyme identified in Arabidopsis is Spermidine Disinapoyl Transferase (SDT) , which preferentially uses sinapoyl-CoA as the acyl donor. nih.govoup.com The existence of these distinct but related enzymes highlights a mechanism for the specific production of different hydroxycinnamic acid amides in plants. These enzymes catalyze the formation of an amide bond between the carboxyl group of the activated p-coumaroyl-CoA and one of the primary amino groups of spermidine.

SCT and SDT belong to the large BAHD family of acyl-CoA-dependent acyltransferases, which are widespread in the plant kingdom. oup.comwikipedia.org The family is named after the first four enzymes characterized: Benzylalcohol O-acetyltransferase (BEAT), Anthocyanin O-hydroxycinnamoyltransferase (AHCT), Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and Deacetylvindoline 4-O-acetyltransferase (DAT).

Members of the BAHD family share two highly conserved sequence motifs:

HXXXD motif: Located in the center of the protein, the histidine residue in this motif is believed to act as a catalytic base during the reaction. wikipedia.org

DFGWG motif: Found near the C-terminus, this motif is thought to be involved in the binding of the acyl-CoA substrate. wikipedia.org

BAHD acyltransferases are known for their role in the biosynthesis of a diverse range of plant secondary metabolites. researchgate.net While they share a common catalytic mechanism, individual members often exhibit distinct substrate specificities for both the acyl-CoA donor and the amine or alcohol acceptor. nih.govfrontiersin.org For example, SCT from Arabidopsis shows high specificity for spermidine as the acyl acceptor and coumaroyl-CoA as the acyl donor. nih.gov This specificity is a key factor in controlling the profile of hydroxycinnamic acid amides produced within a plant. nih.gov The evolution of this enzyme family through gene duplication and subsequent neofunctionalization is thought to be a major driver of metabolic diversity in plants. nih.gov

Enzyme FamilyKey Conserved MotifsGeneral FunctionSpecific Example
BAHD AcyltransferasesHXXXD, DFGWGCatalyzes the transfer of an acyl group from an acyl-CoA donor to an acceptor molecule (amine or alcohol).Spermidine Dicoumaroyl Transferase (SCT)

This compound and its di-acylated derivatives can serve as precursors for more complex alkaloids. A prominent example is the biosynthesis of lunarine (B1670811), a macrocyclic alkaloid found in the seeds of Honesty (Lunaria annua). utm.mx The direct precursor to lunarine is N1,N10-bis(p-coumaroyl)spermidine. biosynth.com

The conversion of N1,N10-bis(p-coumaroyl)spermidine into the rigid, hexahydrodibenzofuran structure of lunarine occurs through a stereoselective phenol (B47542) oxidative coupling reaction. utm.mx Research suggests that this complex cyclization is catalyzed by a cytochrome P450 monooxygenase . utm.mxdaneshyari.com Cytochrome P450s are a large family of heme-containing enzymes known for their ability to catalyze a wide variety of oxidative reactions in natural product biosynthesis. nih.govnih.gov In this context, the enzyme would facilitate an intramolecular C-O phenol coupling, linking the two p-coumaroyl moieties to form the characteristic ring system of lunarine.

Regulation of Biosynthesis

The production of this compound, a specialized plant metabolite, is intricately regulated at multiple levels to ensure its synthesis occurs in specific tissues, at particular developmental stages, and in response to environmental cues. This regulation primarily involves the control of the expression of genes encoding the biosynthetic enzymes responsible for its formation, particularly members of the BAHD acyltransferase superfamily.

Transcriptional and Post-transcriptional Control of Biosynthetic Genes

The biosynthesis of this compound is catalyzed by spermidine hydroxycinnamoyl transferases (SHTs) or related enzymes that conjugate spermidine with p-coumaroyl-CoA. The expression of the genes encoding these enzymes is tightly controlled, representing the primary mechanism for regulating the production of the final compound.

Transcriptional Control

Transcriptional regulation governs the synthesis of messenger RNA (mRNA) from the DNA template. The control of SHT and similar acyltransferase genes is multifaceted, involving developmental programming and responses to external stimuli.

Tissue- and Development-Specific Expression: A predominant form of regulation is the strict confinement of gene expression to specific plant organs and developmental windows. In Arabidopsis thaliana, the gene AtSHT (At2g19070), which encodes a spermidine hydroxycinnamoyl transferase, is expressed almost exclusively in the tapetum of anthers during the early stages of flower development. uniprot.orgresearchgate.net Its expression ceases as the flower fully opens. uniprot.org This precise temporal and spatial control links the production of related hydroxycinnamic acid amides (HCAAs) to pollen development. researchgate.netnih.gov Similarly, other related BAHD acyltransferase genes in Arabidopsis show distinct expression patterns; for example, Spermidine Dicoumaroyl Transferase (SCT, At2g25150) is expressed specifically in roots, while Spermidine Disinapoyl Transferase (SDT, At2g23510) is primarily active in seeds. nih.govnih.gov In eggplant (Solanum melongena), the SmSHT gene is highly expressed in flowers and fruits. nih.govresearchgate.net This demonstrates that the transcriptional activation of these biosynthetic genes is a key determinant of where and when coumaroylspermidines and related compounds accumulate.

Induction by Environmental Stress: The biosynthesis of HCAAs, including this compound, is often a component of the plant's defense mechanism. cdnsciencepub.comresearchgate.net Consequently, the transcription of the associated biosynthetic genes can be induced by environmental stressors. For instance, the expression of SmSHT in eggplant leaves and fruits is stimulated by heat-shock and drought conditions. nih.govresearchgate.net This suggests that stress-related signaling pathways can activate transcription factors that, in turn, induce the expression of these genes, leading to the accumulation of protective HCAAs. However, this response can be species-specific, as the AtSHT gene in Arabidopsis is reportedly not induced by pathogen attack or wounding. uniprot.org

Summary of Transcriptional Regulation of Spermidine Acyltransferase Genes
GeneOrganismPrimary Site of ExpressionInducing FactorsReference
AtSHT (At2g19070)Arabidopsis thalianaAnther tapetumDevelopmental stage (not induced by pathogens/wounding) uniprot.orgresearchgate.net
SCT (At2g25150)Arabidopsis thalianaRootsTissue-specific nih.govnih.gov
SDT (At2g23510)Arabidopsis thalianaSeedsTissue-specific nih.govnih.gov
SmSHTSolanum melongena (Eggplant)Flowers, FruitsHeat-shock, Drought nih.govresearchgate.net

Post-transcriptional Control

Post-transcriptional regulation encompasses mechanisms that control the fate of mRNA molecules after their synthesis, including mRNA stability and translation efficiency. While this is a critical layer of gene regulation, specific post-transcriptional control mechanisms for this compound biosynthetic genes are not as well-documented as transcriptional controls. However, studies on the broader BAHD gene family suggest potential mechanisms. For example, bioinformatic analyses have identified instances of BAHD genes in Arabidopsis that are arranged in an overlapping, head-to-head or tail-to-tail orientation with neighboring genes on the opposite DNA strand. researchgate.net Such arrangements can potentially lead to the formation of double-stranded RNA, triggering RNA interference (RNAi) pathways and subsequent post-transcriptional gene silencing. researchgate.net Furthermore, general mechanisms like the presence of upstream open reading frames (uORFs) in the 5'-untranslated region of mRNAs, which are known to regulate the translation of other polyamine metabolic enzymes, could also play a role in controlling the final protein levels of spermidine acyltransferases. kaust.edu.sa

Metabolic Engineering Approaches for Modulating this compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to alter the production of specific chemical compounds. lbl.gov Several strategies have been explored to enhance the production of HCAAs, including this compound, in both plants and microbial systems. These approaches typically focus on increasing the expression of key biosynthetic enzymes and ensuring an adequate supply of necessary precursors. nih.govchemrxiv.org

Overexpression of Biosynthetic Genes: A direct approach to increasing product yield is to overexpress the rate-limiting enzymes in the biosynthetic pathway. frontiersin.org The efficacy of this strategy was demonstrated in Arabidopsis, where the overexpression of the SDT gene, which is normally silent in leaves, resulted in the novel accumulation of disinapoyl spermidine derivatives in that tissue. nih.gov This confirms that the introduction and expression of the specific acyltransferase gene are sufficient to drive the synthesis of the corresponding HCAA, provided the precursor molecules are available.

Enhancing Precursor Supply: The synthesis of this compound requires two precursors: spermidine and p-coumaroyl-CoA. The availability of either precursor can be a bottleneck. Metabolic engineering strategies can therefore be designed to increase the intracellular pools of these substrates.

Co-expression of Pathway Genes: A more powerful approach involves the simultaneous overexpression of multiple genes in the pathway. In a study on a related HCAA in tobacco, the co-expression of the acyltransferase (THT) and tyrosine decarboxylase (TYDC), an enzyme that produces a precursor amine, led to a synergistically higher rate of HCAA accumulation compared to the overexpression of either gene alone. scholaris.ca This highlights that enhancing both the final enzymatic step and the precursor supply chain is often necessary for optimal production.

Engineering Precursor Pathways in Microbes: Microbial systems can be engineered to produce key precursors. For example, Corynebacterium glutamicum was modified to increase the production of p-coumarate, a direct precursor to p-coumaroyl-CoA, by removing a transcriptional repressor of its metabolic pathway. nih.gov Such engineered microbes could serve as platforms for the heterologous production of this compound by subsequently introducing the plant-derived SHT enzyme.

Heterologous Production Systems: The production of plant-specific compounds in easily cultivable microorganisms like yeast (Saccharomyces cerevisiae) is a major goal of synthetic biology. Members of the BAHD acyltransferase family have been successfully used in yeast to synthesize a variety of hydroxycinnamate and benzoate (B1203000) conjugates. annualreviews.org This approach, known as heterologous production, creates microbial "cell factories" that can produce valuable plant-derived chemicals in a controlled fermenter environment, independent of agricultural constraints.

Strategies and Outcomes in Metabolic Engineering of HCAAs
StrategyTarget Gene(s) / OrganismKey FindingRelevance to this compoundReference
Enzyme OverexpressionSDT in Arabidopsis thalianaEctopic expression in leaves led to the accumulation of disinapoyl spermidine.Demonstrates that overexpressing a specific SHT-type enzyme can drive product synthesis in novel tissues. nih.gov
Pathway Co-expressionTHT and TYDC in Nicotiana tabacum (Tobacco)Co-expression of acyltransferase and a precursor-pathway enzyme synergistically increased HCAA production.Suggests co-expression of an SHT with spermidine and p-coumaroyl-CoA pathway genes would be effective. scholaris.ca
Precursor Supply EngineeringphdR (repressor) deletion in Corynebacterium glutamicumIncreased availability of p-coumarate, a precursor to p-coumaroyl-CoA.Shows feasibility of engineering microbial hosts to supply key aromatic precursors. nih.gov
Heterologous ProductionBAHD family enzymes in Saccharomyces cerevisiae (Yeast)Successfully produced various hydroxycinnamate conjugates in a microbial host.Provides a proof-of-concept for producing this compound in engineered yeast. annualreviews.org

Molecular and Cellular Mechanisms of Action

Interactions with Cellular Targets

The biological effects of N1-Coumaroylspermidine are initiated by its interaction with specific cellular targets, including enzymes and receptors. These interactions can lead to the modulation of their activities, which in turn triggers downstream cellular events.

While specific binding affinity data for this compound with tyrosinase and β-secretase are not extensively documented, studies on structurally related compounds provide insights into its potential interactions. Molecular docking simulations of coumarin (B35378) derivatives with tyrosinase have revealed that these compounds can bind to the active site of the enzyme nih.govresearchgate.net. For instance, coumarinyl-pyrazolinyl substituted thiazoles have shown potent non-competitive inhibition of mushroom tyrosinase, with one derivative exhibiting an IC50 value of 0.00458±0.00022μM nih.gov. Docking studies indicated that these compounds establish significant binding within the enzyme's active site nih.gov. Given that this compound contains a coumaroyl moiety, it is plausible that it could also interact with and inhibit tyrosinase.

Similarly, while direct molecular docking studies of this compound with β-secretase (BACE1) are scarce, research on other phenolic compounds and β-secretase inhibitors suggests potential binding. β-secretase is a key enzyme in the pathogenesis of Alzheimer's disease nih.govnih.gov. The active site of β-secretase is a target for various inhibitors, and the development of effective inhibitors often involves ensuring they can cross the blood-brain barrier and have favorable drug-like properties nih.gov. Phenolic compounds have been investigated as β-secretase inhibitors, suggesting that the coumaroyl group in this compound could facilitate binding to this enzyme nih.gov.

This compound and its derivatives have been shown to modulate the activity of several key enzymes, highlighting their therapeutic potential.

Cyclooxygenase-2 (COX-2): While direct inhibition of COX-2 by this compound has not been explicitly detailed, studies on spermidine (B129725) have shown it can suppress the expression of COX-2. In lipopolysaccharide-stimulated BV2 microglial cells, pretreatment with spermidine significantly inhibited the production of prostaglandin E2 (PGE2) and was associated with the down-regulation of COX-2 expression nih.gov. This suggests that the spermidine component of this compound could contribute to anti-inflammatory effects by modulating the COX-2 pathway.

5-HT Reuptake: There is currently limited direct evidence for the modulation of 5-HT (serotonin) reuptake by this compound.

HIV-1 Protease: A related compound, N1,N5,N10-tri-p-coumaroylspermidine, isolated from Artemisia caruifolia, has been found to inhibit HIV-1 protease. This suggests that coumaroylspermidine derivatives have the potential to act as HIV-1 protease inhibitors.

α1-Adrenergic Receptors: The α1-adrenergic receptors are G protein-coupled receptors involved in various physiological responses, including smooth muscle contraction wikipedia.orgnih.gov. While direct modulation of α1-adrenergic receptors by this compound has not been established, polyamines are known to interact with various receptors and ion channels. The cationic nature of the spermidine backbone could potentially lead to interactions with the negatively charged residues in the binding pockets of these receptors nih.gov.

Below is a table summarizing the inhibitory activities of spermidine and related coumaroyl compounds on various enzymes.

Inhibitory Activity of Spermidine and Related Coumaroyl Compounds
CompoundEnzyme TargetInhibitory Activity (IC50)Reference
Coumarinyl-pyrazolinyl substituted thiazole derivativeMushroom Tyrosinase0.00458 ± 0.00022 μM nih.gov
SpermidineCyclooxygenase-2 (COX-2) ExpressionDose-dependent inhibition of PGE2 production nih.gov

Cellular Responses and Signaling Pathways

The interaction of this compound with its molecular targets initiates a cascade of cellular responses and modulates various signaling pathways, contributing to its antioxidant, stress-mitigating, and defense-related properties.

This compound possesses antioxidant properties attributable to both its spermidine and coumaroyl components. Polyamines like spermidine can function directly as free radical scavengers nih.gov. The mechanism of free radical scavenging by phenolic compounds, such as the coumaroyl group, often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals scienceopen.commdpi.com.

The antioxidant activity of coumarin derivatives has been demonstrated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay researchgate.netresearchgate.netnih.govmdpi.com. In this assay, the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance mdpi.com. The phenolic hydroxyl group on the coumaroyl moiety of this compound is a likely site for this antioxidant activity.

By scavenging free radicals, this compound helps to mitigate oxidative stress, which is implicated in a wide range of diseases and cellular damage. Spermidine has been shown to reduce oxidative stress and is associated with longevity and healthspan wikipedia.orgnih.gov. It plays a crucial role in maintaining cellular homeostasis by neutralizing reactive oxygen species (ROS) nih.gov.

Furthermore, polyamines like spermidine are essential for cell growth and proliferation and play a role in the stabilization of cellular structures. They can interact with negatively charged molecules such as DNA, RNA, and proteins, thereby contributing to the stability of these macromolecules and cellular architecture youtube.com. This interaction helps to protect cellular components from oxidative damage and maintain their functional integrity.

This compound and related hydroxycinnamic acid amides are known to accumulate in plants in response to both biotic and abiotic stresses, playing a significant role in plant defense.

Response to Biotic Stresses: Coumarins are involved in plant defense against pathogens through various mechanisms, including the disruption of pathogen cell membranes and the inhibition of their enzymatic activity nih.govelsevierpure.com. They can also stimulate plant defense responses by inducing the production of ROS and activating immunity-related genes and signaling pathways, such as the salicylic acid-dependent pathway nih.gov. The accumulation of compounds like this compound at the site of infection can contribute to a localized defense response.

Response to Abiotic Stresses: Plants under abiotic stress, such as drought and salinity, accumulate polyamines like spermidine, which are involved in stress tolerance pakbs.orgnih.govmdpi.commdpi.com. Spermidine can alleviate the negative effects of salt stress by improving growth parameters and chlorophyll content pakbs.orgnih.gov. The application of spermidine has been shown to mitigate the toxic effects of NaCl in plants researchgate.net. The coumaroyl moiety may further enhance this protective effect through its antioxidant properties. The signaling pathways involved in abiotic stress responses are complex and involve various hormones and signaling molecules, with polyamines playing a crucial modulatory role.

Interactions with Plant Hormone Biosynthesis and Signaling (e.g., ethylene, jasmonates, gibberellin, ABA)

The intricate network of plant growth regulation involves significant crosstalk between various signaling molecules. While direct research on the specific interactions of this compound with plant hormone biosynthesis and signaling pathways is limited in the currently available scientific literature, valuable insights can be drawn from studies on its precursor, the polyamine spermidine. Polyamines are known to play crucial roles in a myriad of plant developmental processes and stress responses, often through complex interactions with phytohormones. usda.gov It is important to note that the following information is based on studies of spermidine and may not be fully representative of the actions of this compound, as the addition of a coumaroyl group can alter the molecule's biological activity.

Ethylene

The relationship between spermidine and ethylene is often antagonistic, largely due to their competition for a common precursor, S-adenosylmethionine (SAM). researchgate.net This competition forms a critical regulatory node in plant physiology.

Research has demonstrated that spermidine can inhibit the biosynthesis of ethylene. nih.gov Exogenous application of spermidine has been shown to suppress ethylene production in various plant tissues. nih.govresearchgate.net This inhibition is achieved, at least in part, by downregulating the expression and activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS), a key enzyme in the ethylene biosynthesis pathway. researchgate.net Studies in peach fruit have shown that an increase in the endogenous pool of spermidine counteracted and delayed the rise in 1-aminocyclopropane-1-carboxylate oxidase (ACO1) mRNA, which is another crucial enzyme for ethylene production. usda.gov

Plant/TissueTreatmentEffect on Ethylene BiosynthesisReference
Apple FruitSpermidineInhibition of ethylene production nih.gov
Peach FruitSpermidineDelayed and counteracted the rise in PpACO1 mRNA usda.gov

Jasmonates

The interaction between polyamines like spermidine and the jasmonate (JA) signaling pathway is multifaceted and context-dependent, with evidence suggesting both synergistic and antagonistic relationships. mdpi.com Jasmonates are critical regulators of plant defense and development.

Transcriptomic analyses have revealed that spermidine can have an opposing effect to putrescine, downregulating the expression of genes involved in jasmonate biosynthesis. usda.gov However, the interplay is complex, as jasmonate signaling is also closely linked with ethylene signaling, which is influenced by spermidine. mdpi.com The crosstalk between JA and other hormone pathways is mediated by a variety of transcription factors and regulatory proteins, such as JAZ and DELLA proteins, which integrate signals from different pathways. mdpi.com

InteractionMechanismEffectReference
Spermidine and Jasmonate BiosynthesisTranscriptional regulationDownregulation of jasmonate biosynthesis genes usda.gov

Gibberellin

Gibberellins (GAs) are crucial for various developmental processes, including stem elongation, seed germination, and flowering. The interaction between spermidine and gibberellin pathways is an area of ongoing research.

Studies based on transcriptomic data suggest that spermidine acts antagonistically to putrescine by downregulating the expression of genes involved in gibberellin biosynthesis. usda.gov The balance between gibberellins and other hormones, particularly abscisic acid, is critical for controlling developmental transitions. nih.gov The interaction between jasmonate and gibberellin signaling is partly mediated by the interplay between their respective repressor proteins, JAZ and DELLA, indicating a complex regulatory network. mdpi.com

InteractionMechanismEffectReference
Spermidine and Gibberellin BiosynthesisTranscriptional regulationDownregulation of gibberellin biosynthesis genes usda.gov

Abscisic Acid (ABA)

Abscisic acid (ABA) is a key hormone involved in plant responses to abiotic stress and the regulation of seed dormancy and germination. The relationship between spermidine and ABA signaling appears to be complex and potentially antagonistic to other polyamines.

Transcriptomic analysis has indicated that the action of spermidine is opposite to that of putrescine in regulating plant hormone biosynthesis. usda.gov While putrescine is positively linked to the expression of genes for ABA biosynthesis, spermidine is suggested to have a downregulating effect. usda.gov The crosstalk between ABA and other hormone signaling pathways, including those of gibberellins and ethylene, is well-documented and crucial for integrating various environmental and developmental cues. nih.govmdpi.com

InteractionMechanismEffectReference
Spermidine and ABA BiosynthesisTranscriptional regulationDownregulation of ABA biosynthesis genes (opposite to putrescine) usda.gov

Biological Activities and Ecological Roles in Research Contexts

Plant Physiology and Development

Hydroxycinnamic acid amides, including coumaroyl-containing spermidine (B129725) derivatives, are integral components of the pollen wall, specifically the outer layer known as the exine. The exine is a remarkably resilient structure that protects the male gametophyte from environmental stresses. Research indicates that HCAAs are biosynthesized in the tapetum, a nutritive cell layer within the anther, and are subsequently transported to the developing microspores where they are incorporated into the exine matrix.

The presence of these phenolic compounds in the pollen wall is crucial for its structural integrity and function. While direct studies specifying the exclusive role of N1-Coumaroylspermidine are limited, the general consensus is that HCAAs contribute to the robustness of the pollen wall. Their polymerization forms a complex, durable biopolymer that shields the sensitive genetic material within the pollen grain from desiccation, UV radiation, and microbial attack. The accumulation of HCAAs, such as N1,N5,N10-tri-p-coumaroylspermidine, has been quantified in bee pollen, highlighting their abundance and presumed importance in reproductive tissues.

This compound and other HCAAs play a significant role in enhancing plant tolerance to a variety of biotic and abiotic stresses. Their accumulation is often induced in response to environmental challenges such as pathogen attack and UV radiation.

Pathogen Attack: Upon infection by pathogens, plants often trigger the phenylpropanoid pathway, leading to the synthesis and accumulation of various defense compounds, including HCAAs. These molecules can act as phytoalexins, directly inhibiting the growth of invading pathogens, or they can be incorporated into the plant cell wall, creating a physical barrier that reinforces the cell structure against fungal and bacterial enzymes. The induction of HCAAs by fungal elicitors suggests their active role in the plant's induced defense response.

UV Radiation: The aromatic nature of the coumaroyl moiety in this compound allows it to absorb ultraviolet (UV) radiation, particularly in the UV-B range. This property is vital for the protection of pollen DNA from UV-induced damage, ensuring reproductive success. The presence of HCAAs on the pollen surface acts as a sunscreen, filtering out harmful radiation. The UV absorption spectra of coumarin (B35378) derivatives show strong absorbance in the UV region, supporting their role as photoprotective agents.

The role of this compound as a phagostimulant—a substance that encourages feeding—in plant-insect interactions is not well-documented in existing research. Generally, HCAAs are more commonly associated with defense mechanisms that deter herbivores. However, the complex nature of plant-insect relationships means that certain compounds can have dual roles depending on the insect species, its developmental stage, and the plant host. While some secondary metabolites can act as feeding cues for specialist herbivores that have co-evolved with their host plants, there is currently no specific evidence to suggest that this compound functions as a phagostimulant. Further research is needed to explore this potential ecological role.

Antimicrobial and Antifeedant Activities

The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymatic processes. The presence of the coumaroyl group appears to be important for this bioactivity. The table below summarizes the antifungal efficacy of related spermidine conjugates against a plant pathogen.

Antifungal Activity of Spermidine Conjugates

CompoundFungal PathogenConcentration (µM)Mycelial Growth Reduction (%)Reference
di-p-coumaroyl-caffeoylspermidinePyrenophora avenae10056 nih.gov
tri-p-coumaroylspermidinePyrenophora avenae10050 nih.gov

While specific studies on the antifeedant properties of this compound are scarce, the broader class of HCAAs is known to be involved in plant defense against herbivores. These compounds can act as feeding deterrents, reducing the palatability of plant tissues to insects. The accumulation of HCAAs in response to herbivory suggests their role as inducible defenses.

The antifeedant activity of these compounds is likely due to their taste or post-ingestive toxic effects, which can deter insects from further feeding. This deterrence helps to minimize tissue damage and protect the plant from extensive herbivory. However, without direct experimental evidence for this compound, its role as an antifeedant remains speculative and is inferred from the general functions of HCAAs in plant-herbivore interactions.

Neurobiological Research (in vitro and in vivo animal models)

Research into the neurobiological activities of N¹-Coumaroylspermidine has revealed promising antidepressant-like and neuro-modulatory effects in preclinical animal models. These investigations provide a foundational understanding of the compound's potential interactions with the central nervous system.

Evaluation of Antidepressant-Like Effects (e.g., chronic unpredictable mild stress models in rodents)

The antidepressant potential of coumaroylspermidine compounds has been investigated using the chronic unpredictable mild stress (CUMS) model in rats, a well-established animal model for studying depressive-like behaviors. In one key study, a total coumaroylspermidine extract (CSE) from safflower injection residues, containing four different coumaroylspermidine compounds, was administered to rats subjected to CUMS. The results from behavioral tests, such as the sucrose (B13894) preference test, open field test, and forced swimming test, indicated that the CSE exhibited significant antidepressant-like effects.

Rats in the CUMS model group typically display anhedonia, a core symptom of depression, which is measured by a decreased preference for a sucrose solution. Treatment with the coumaroylspermidine extract was found to reverse this behavior, suggesting a restoration of pleasure-seeking activities. Furthermore, in the open field test, which assesses locomotor activity and exploratory behavior, the CSE-treated group showed an increase in the number of crossings and rearings compared to the untreated CUMS group. This suggests a reversal of the psychomotor retardation often associated with depressive states.

Table 1: Effects of Coumaroylspermidine Extract (CSE) on Behavioral Tests in CUMS Rats
Behavioral TestCUMS Model Group (Untreated)CSE-Treated GroupObserved Effect of CSE
Sucrose Preference TestDecreased sucrose preferenceIncreased sucrose preferenceReversal of anhedonia-like behavior
Open Field Test (Crossings)Decreased number of crossingsSignificantly increased number of crossingsIncreased exploratory and locomotor activity
Open Field Test (Rearings)Decreased number of rearingsSignificantly increased number of rearingsIncreased exploratory behavior
Forced Swimming TestIncreased immobility timeDecreased immobility timeAntidepressant-like effect (behavioral despair reduction)

Modulation of Neurotransmitter Systems (e.g., 5-hydroxytryptamine, dopamine, noradrenaline)

The antidepressant-like effects of the coumaroylspermidine extract appear to be linked to its ability to modulate key neurotransmitter systems in the brain. The monoamine hypothesis of depression suggests that imbalances in neurotransmitters such as serotonin (B10506) (5-hydroxytryptamine or 5-HT), dopamine, and noradrenaline are central to the pathophysiology of the disorder.

In the study involving the CUMS model, the administration of the coumaroylspermidine extract was found to counteract the CUMS-induced decreases in the levels of 5-hydroxytryptamine, dopamine, and noradrenaline in the hippocampus of rats. nih.gov This suggests that N¹-Coumaroylspermidine and related compounds may exert their antidepressant effects by restoring the balance of these crucial monoamine neurotransmitters. Furthermore, the extract was also found to inhibit the increase in corticosterone (B1669441) levels caused by CUMS, indicating a potential regulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression. nih.gov

Table 2: Impact of Coumaroylspermidine Extract (CSE) on Neurotransmitter Levels in the Hippocampus of CUMS Rats
NeurotransmitterEffect of CUMSEffect of CSE Treatment
5-Hydroxytryptamine (Serotonin)DecreaseInhibition of decrease
DopamineDecreaseInhibition of decrease
NoradrenalineDecreaseInhibition of decrease

Neuroprotective Potential in Preclinical Models

While direct and extensive research on the neuroprotective potential of N¹-Coumaroylspermidine in preclinical models of neurodegenerative diseases is limited, the neuroprotective properties of its constituent molecule, spermidine, have been noted in various studies. Spermidine has been shown to have significant cardioprotective and neuroprotective effects in animal models. nih.gov These effects are thought to be linked to the induction of autophagy, a cellular process that clears damaged cells and aggregated proteins, which is often impaired in neurodegenerative conditions.

For instance, spermidine has demonstrated protective effects in models of age-related metabolic decline and has been shown to stimulate anticancer immunosurveillance. nih.gov Although these findings relate to spermidine itself, they provide a rationale for investigating whether N¹-Coumaroylspermidine, as a derivative, retains or possesses enhanced neuroprotective capabilities. Future research is necessary to specifically evaluate the neuroprotective potential of N¹-Coumaroylspermidine in established in vitro and in vivo models of neurodegenerative disorders.

Analytical Methodologies for N1 Coumaroylspermidine Research

Extraction and Isolation Techniques for Research Scale

The initial and crucial steps in studying N1-Coumaroylspermidine involve its effective extraction from natural sources and subsequent isolation to achieve a high degree of purity. These processes are fundamental for accurate downstream analysis and characterization.

Solvent-Based Extraction Methods

Solvent-based extraction is a primary and widely utilized technique for obtaining this compound from plant matrices. The selection of an appropriate solvent system is critical and is guided by the principle of "like dissolves like," where the polarity of the solvent is matched with that of the target compound. nih.gov Alcohols, such as methanol (B129727) and ethanol (B145695), are frequently employed due to their ability to effectively solubilize a broad range of phytochemicals, including hydroxycinnamic acid amides like this compound. nih.gov

The efficiency of solvent extraction is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, the extraction temperature, and the duration of the extraction process. nih.gov For instance, a smaller particle size increases the surface area available for solvent penetration, thereby enhancing extraction yield. nih.gov Temperature can also play a significant role; however, for thermolabile compounds, methods like maceration at room temperature might be preferred to prevent degradation. nih.gov In some applications, a series of solvents with varying polarities may be used sequentially to remove unwanted compounds before extracting the target molecule. For example, a non-polar solvent might be used initially to remove lipids before extracting the more polar this compound with a solvent like methanol or ethanol.

A study on bee pollen utilized ethanol extraction to yield semi-solid, sticky dry residues containing various phytochemicals, including derivatives of spermidine (B129725). unimi.it This highlights the utility of ethanol as an effective solvent for extracting these types of compounds from complex biological matrices.

Chromatographic Separation Techniques (e.g., Column Chromatography, Flash Chromatography, Sephadex LH-20)

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound from the crude extract.

Column Chromatography is a fundamental purification technique used to separate individual compounds from a mixture. The separation is based on the differential partitioning of the sample components between a stationary phase packed in a column and a mobile phase that percolates through it. For the isolation of coumarins and related phenolic compounds, silica (B1680970) gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of solvents with varying polarities. researchgate.net The selection of the solvent system is optimized to achieve the best separation of the target compound from other constituents in the extract.

Flash Chromatography is a modification of column chromatography that utilizes pressure to increase the flow rate of the mobile phase, leading to faster separations. This technique is particularly useful for preparative scale purification. The choice of solvents and gradients can be tailored to separate structurally similar compounds. For instance, replacing a protic solvent like methanol with an aprotic one like acetonitrile (B52724) can significantly alter the selectivity and improve the separation of closely related compounds. biotage.com

Sephadex LH-20 chromatography is a versatile size-exclusion and partition chromatography technique widely used for the separation of natural products. prep-hplc.comresearchgate.net The stationary phase, Sephadex LH-20, is a hydroxypropylated dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separations in both aqueous and organic solvents. prep-hplc.comcytivalifesciences.com This dual nature provides unique chromatographic selectivity. researchgate.net In the context of this compound, which possesses both polar and non-polar moieties, Sephadex LH-20 can be highly effective for purification, often used as a final polishing step. prep-hplc.com The elution behavior on Sephadex LH-20 can be predicted based on the chemical structure of the sample. researchgate.net

A study focusing on the separation of coumaroylspermidine analogs successfully utilized high-speed counter-current chromatography, another liquid-liquid partitioning technique, demonstrating the utility of partitioning methods for these compounds. nih.gov

Quantitative and Qualitative Analysis

Once isolated, or for quantification within a complex mixture, a suite of advanced analytical techniques is employed to determine the presence, concentration, and structure of this compound.

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of individual components in a mixture.

HPLC with Diode Array Detection (HPLC-DAD) is a powerful method for the analysis of this compound and its analogs. nih.gov This technique separates compounds based on their differential interactions with a stationary phase (typically a C18 column) and a mobile phase. The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, providing a UV-Vis spectrum for each peak. This spectral information is crucial for peak identification and purity assessment. e-nps.or.kr A validated HPLC-DAD method for the simultaneous determination of four coumaroylspermidine constituents in Carthamus tinctorius demonstrated good linearity, recovery, and sensitivity, highlighting its suitability for quantitative analysis. nih.gov

HPLC-DAD Parameters for Coumaroylspermidine Analysis
Column Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase 47% Methanol (Isocratic)
Flow Rate 1 mL/min
Column Temperature 30 °C
Detection Wavelengths 270, 280, 290, and 300 nm
Injection Volume 10 µL
Data derived from a study on coumaroylspermidine constituents in Carthamus tinctorius. nih.gov

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) is another detection method that can be coupled with HPLC. ELSD is a "universal" detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds with poor UV absorbance. The eluent from the HPLC column is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which are then detected by light scattering. This method has been successfully applied to the analysis of various lipids and other compounds lacking strong chromophores. nih.govnih.gov While specific applications for this compound are not as widely documented, its utility for analyzing similar natural products suggests its potential applicability.

Ultra-Performance Liquid Chromatography (UPLC-UV/DAD)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. When coupled with a UV or DAD detector, UPLC-UV/DAD offers a powerful tool for the analysis of complex mixtures containing this compound. This technique has been employed in the phytochemical analysis of commercial bee pollen to investigate its composition, including derivatives of spermidine. unimi.it The high resolution of UPLC is particularly advantageous for separating isomeric forms or closely related analogs of this compound.

Mass Spectrometry (MS, HRMS, Nano-ESI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive and specific method for identifying and quantifying compounds.

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like HPLC or UPLC (LC-MS), provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the analyte. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of polar and thermally labile molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This is invaluable for confirming the identity of known compounds and for elucidating the structure of novel ones. HRMS has been used in combination with UPLC-UV/DAD for the comprehensive phytochemical profiling of bee pollen, which contains spermidine derivatives. unimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, 1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Through the analysis of ¹H-NMR and advanced 1D and 2D NMR experiments, researchers can precisely map the molecular structure, including the connectivity of atoms and their spatial relationships.

For instance, in a related tri-substituted spermidine, the protons of the coumaroyl group typically appear in the aromatic region of the spectrum. The vinylic protons (H-7' and H-8') of the trans-coumaroyl group are expected to resonate as doublets with a large coupling constant (around 15.7 Hz), indicative of their trans configuration. The aromatic protons of the p-hydroxyphenyl ring typically appear as two sets of doublets, characteristic of an AA'BB' system.

The protons of the spermidine backbone exhibit signals in the aliphatic region of the spectrum. The methylene (B1212753) groups adjacent to the nitrogen atoms will show distinct chemical shifts depending on their position relative to the coumaroyl group.

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for a Coumaroylspermidine Moiety (based on related compounds)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
H-7'~7.28d~15.7
H-8'~6.24d~15.7
H-2', H-6'~7.41d~8.8
H-3', H-5'~6.78d~8.8
Spermidine CH₂1.5 - 3.5m-

Note: The chemical shifts are approximate and based on data from related tri-substituted coumaroylspermidine compounds. Actual values for this compound may vary.

1D and 2D NMR Spectroscopy: For an unambiguous assignment of all proton and carbon signals, a combination of 1D and 2D NMR experiments is essential.

¹³C-NMR: The carbon spectrum provides information on the number and types of carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within the molecule, allowing for the tracing of the spermidine backbone and the identification of coupled protons in the coumaroyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the coumaroyl group and the spermidine backbone, for example, by observing a correlation between the protons of the methylene group at the N1 position and the carbonyl carbon of the coumaroyl group.

The structural elucidation of this compound has been achieved through the application of these 1D and 2D NMR techniques on the compound isolated from natural sources such as Solanum dulcamara. mdpi.com

Isomer Separation and Identification Techniques

This compound can exist as different isomers, primarily positional isomers and geometric isomers. The development of effective separation and identification techniques is crucial for studying the distinct properties of each isomer.

Positional Isomers: The coumaroyl group can be attached to any of the three nitrogen atoms of the spermidine backbone, resulting in N1-, N5-, and N10-Coumaroylspermidine.

Geometric Isomers: The double bond in the coumaroyl moiety can exist in either a cis (Z) or trans (E) configuration.

Several chromatographic techniques have proven effective in the separation of these isomers, often in combination with mass spectrometry for identification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for separating coumaroylspermidine isomers. The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal resolution. A study on the separation of N1- and N8-acetylspermidine isomers, a related class of compounds, demonstrated the efficacy of reversed-phase HPLC for resolving positional isomers.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has been successfully applied to the separation of cis-trans isomers of tri-p-coumaroylspermidine. This method avoids the use of a solid stationary phase, which can sometimes lead to sample degradation.

Mass Spectrometry (MS): When coupled with a chromatographic system (e.g., HPLC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are instrumental in identifying the separated isomers.

The combination of these advanced analytical methodologies allows for the detailed structural characterization and isomer differentiation of this compound, laying the groundwork for a deeper understanding of its chemical and biological significance.

Synthetic Methodologies for N1 Coumaroylspermidine and Analogues

Laboratory Synthesis Strategies

The creation of N1-coumaroylspermidine and related compounds in a laboratory setting relies on established organic chemistry principles. These strategies can be broadly categorized into total synthesis, semi-synthesis, and the synthesis of essential precursors.

Semi-synthesis from Precursors

Semi-synthesis is a common and efficient strategy that starts from a readily available precursor that is structurally similar to the final target. In the case of this compound, spermidine (B129725) itself is the logical precursor. The synthesis involves acylating the spermidine molecule with a coumaroyl group. A general approach to confirm the structure of related natural compounds, such as N1,N5,N10-triferuloylspermidine, involves synthesizing a derivative from spermidine and the corresponding cinnamic acid derivative (e.g., 3,4-dimethoxycinnamic acid). nih.gov This confirms that the core spermidine backbone can be readily acylated to produce the desired products. This method is foundational for creating a wide array of hydroxycinnamic acid amides (HCAAs). researchgate.net

General Spermidine Synthesis Methods for Precursors

The availability of the spermidine backbone is crucial for the semi-synthesis of this compound. Spermidine can be synthesized through various methods. One patented method involves using 1,4-butanediamine as a starting material. google.com The process begins by protecting one of the amine groups with a carbobenzoxy (Cbz) group. This is followed by an addition reaction with acrylonitrile (B1666552) (vinyl cyanide) and subsequent reduction of the nitrile group to an amine. The final step is the removal of the Cbz protecting group to yield high-purity spermidine. google.com This method is designed to be simpler and more suitable for industrial-scale production compared to older methods that resulted in purification challenges. google.com Another approach utilizes a solid-phase synthetic strategy where the synthesis is conducted on a polystyrene resin support. orientjchem.org This technique simplifies purification, as it primarily involves filtration and washing with solvents, and the final spermidine product is cleaved from the resin photolytically. orientjchem.org

Synthesis MethodKey Starting MaterialsKey StepsAdvantage
Cbz-Protection Method google.com1,4-butanediamine, Acrylonitrile1. Mono-protection of diamine. 2. Michael addition with acrylonitrile. 3. Reduction of nitrile. 4. Deprotection.High product purity, suitable for industrialization.
Solid-Phase Synthesis orientjchem.orgPolystyrene resin, Phthalimide1. Functionalization of resin. 2. Gabriel synthesis. 3. Nitrile formation and reduction. 4. Photolytic cleavage.Simplified purification (filtration and washing).

Derivatization and Analogue Preparation

The synthesis of derivatives and analogues of this compound is essential for exploring their biological functions and establishing structure-activity relationships (SAR).

Synthesis of Specific Isomers

The coumaroyl group in this compound contains a carbon-carbon double bond, which can exist as either an E (trans) or Z (cis) isomer. The synthesis of specific isomers is important as the geometry of the molecule can significantly impact its biological activity. While specific synthetic details for the E/Z isomers of this compound were not found in the provided search results, the isolation of E-Z isomers of coumaroylspermidine from natural sources like the Japanese apricot tree (Prunus mume) highlights their existence and importance. researchgate.net Synthetic strategies would typically involve stereoselective olefination reactions or photochemical isomerization to control the geometry of the double bond.

Creation of Acylated Spermidine and Spermine (B22157) Analogues for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its function, researchers synthesize a wide range of analogues. nih.gov These studies often involve modifying the acyl group or the polyamine backbone. For example, a library of twenty-six novel acylspermidine derivatives was synthesized to evaluate their anti-proliferative activities. nih.gov Similarly, systematic investigations into both spermidine and spermine analogues have been conducted to characterize their effects on cell growth and polyamine metabolism. nih.govacs.org

These SAR studies have revealed that biological activity is highly dependent on factors such as the length of the polyamine chain and the nature of the substituents on the terminal nitrogen atoms. nih.govacs.org For instance, there appears to be an optimal chain length for various activities, and larger N-alkyl groups tend to decrease the compound's activity. nih.govacs.org The design and synthesis of new N1,N8-diacetylspermidine analogues with linkers containing specific functional groups have also been described, further expanding the chemical space for SAR studies. rsc.org

Analogue TypePurposeKey Findings from SAR Studies
Acylspermidine Derivatives nih.govEvaluate anti-proliferative and pro-apoptotic activities.Specific compounds significantly reduced cancer cell viability in a dose- and time-dependent manner.
Linear Spermidine Analogues nih.govacs.orgCharacterize effects on cell growth and polyamine metabolism.Activity is highly dependent on the length of the triamine chain and the size of the N-substituents.
N1,N8-diacetylspermidine Analogues rsc.orgCreate tools for ligand evolution and binding studies.New analogues with functionalized linkers were successfully synthesized.

Future Directions and Emerging Research Avenues

Advancements in Omics Technologies for Pathway Elucidation

Integrated omics approaches are becoming indispensable for a comprehensive understanding of the N1-Coumaroylspermidine biosynthetic pathway and its regulation. researchgate.net These technologies allow for a systems-level view of the molecular processes governing the production of this and related compounds.

The identification and characterization of the enzymes responsible for this compound biosynthesis are fundamental to understanding and manipulating its production. Spermidine (B129725) hydroxycinnamoyl transferases (SHTs), belonging to the BAHD acyl-CoA transferase superfamily, are key enzymes in this pathway. nih.gov

Genomic and transcriptomic analyses are powerful tools for identifying candidate genes encoding these enzymes. For instance, by searching genome databases using known SHT sequences, researchers have successfully identified and characterized SHTs from various plant species, including eggplant (Solanum melongena) and its wild relative Solanum richardii. nih.gov Transcriptome analysis, which examines the complete set of RNA transcripts in a cell, can reveal genes that are co-expressed with known pathway genes or are upregulated under conditions that favor this compound accumulation, such as stress. mdpi.com This approach has been successfully used to identify genes involved in the biosynthesis of other secondary metabolites and holds great promise for discovering novel enzymes or regulatory factors in the this compound pathway. nih.govbiorxiv.orgnih.gov

A study on eggplant identified an SHT, designated SmSHT, that was highly expressed in flowers and fruits. nih.gov The expression of SmSHT was also found to be stimulated by heat-shock and drought treatments, suggesting its involvement in plant stress responses. nih.govresearchgate.net

EnzymeSource OrganismPreferred Acyl DonorPreferred Acyl AcceptorTissue ExpressionStress Induction
SmSHT Solanum melongena (eggplant)Caffeoyl-CoASpermidineFlowers, FruitsHeat-shock, Drought
SrSHT Solanum richardiiCaffeoyl-CoASpermidineLow in all tissuesNot reported

This table summarizes the characteristics of spermidine hydroxycinnamoyl transferases (SHTs) identified in eggplant and its wild relative.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for comprehensively profiling this compound and a wide range of related HCAAs. nih.gov High-throughput metabolomics technologies, such as liquid chromatography-mass spectrometry (LC-MS), enable the detection and quantification of dozens or even hundreds of these compounds in a single analysis. frontiersin.org

Metabolomic studies have revealed that the accumulation of HCAAs is a common response to both biotic and abiotic stresses in plants. For example, comparative metabolomic approaches have shown that HCAAs accumulate in wheat cultivars resistant to fungal pathogens. frontiersin.org Similarly, water-stressed plants have been found to accumulate a variety of HCAAs. nih.gov Profiling these compounds across different plant species, tissues, and under various environmental conditions can provide valuable insights into their physiological roles and the regulation of their biosynthesis. nih.gov This approach can also help to identify novel HCAAs with potentially unique biological activities.

Plant SpeciesStress ConditionObserved Change in HCAAs
Wheat (Triticum aestivum)Fungal infectionAccumulation of various HCAAs in resistant cultivars
Rice (Oryza sativa)Salinity stressElevation of serotonin (B10506) and gentisic acid levels
Maize (Zea mays)Drought stressDecrease in negative physiological effects with exogenous HCAA application
VariousWater stressIncrease in hydroxycinnamoylquinic acids, glucosides, and amides

This table provides examples of how metabolomics has been used to study the response of hydroxycinnamic acid amides (HCAAs) to different stress conditions in various plant species.

Targeted Genetic Manipulation for Enhanced Production and Understanding

The ability to precisely modify plant genomes offers exciting possibilities for enhancing the production of this compound and for elucidating its precise biological functions.

CRISPR/Cas9 and other gene-editing technologies provide a powerful means to make precise modifications to the genes involved in this compound biosynthesis. mdpi.combohrium.com This can involve knocking out genes to confirm their function, introducing specific mutations to alter enzyme activity, or modifying regulatory elements to change gene expression levels. By targeting genes encoding SHTs or other potential pathway enzymes in model plant systems like Arabidopsis thaliana or tomato, researchers can gain a definitive understanding of their roles in this compound production. nih.govnih.gov This approach can also be used to investigate the functional consequences of altering this compound levels, for example, by examining the susceptibility of gene-edited plants to pathogens or environmental stresses.

Overexpression and knockout studies provide complementary approaches to understanding the function of genes in the this compound biosynthetic pathway. Overexpressing a key gene, such as an SHT, can lead to increased production of this compound, which can be beneficial for enhancing stress tolerance or nutritional value. nih.gov Conversely, knocking out a gene can help to confirm its necessity for this compound biosynthesis and to reveal the physiological consequences of its absence. mdpi.com For example, the characterization of an Arabidopsis thaliana SHT revealed its role in the biosynthesis of conjugated spermidine derivatives specifically in the anther tapetum, highlighting its importance in plant development. uniprot.org

Interdisciplinary Research Integrating Chemical Biology and Ecology

The ecological roles of this compound are a key area for future investigation. This requires an interdisciplinary approach that combines chemical biology with ecological studies of plant-insect and plant-microbe interactions. nih.govnih.govresearchgate.netwur.nl

HCAAs are known to be involved in plant defense against pathogens and herbivores. researchgate.netfrontiersin.org They can act as direct deterrents or toxins, or they can be involved in strengthening cell walls to resist penetration by fungal hyphae. frontiersin.org The accumulation of HCAAs in response to pathogen attack suggests a role in the plant's immune response. frontiersin.orgresearchgate.net Future research should focus on identifying the specific insects and microbes that are affected by this compound and elucidating the mechanisms by which it exerts its defensive effects. This could involve in-vitro assays to test the compound's activity against various pathogens and herbivores, as well as ecological studies in the field to examine the performance of plants with altered this compound levels. Understanding these interactions is crucial for developing sustainable agriculture strategies that leverage the natural defensive capabilities of plants. nih.govnih.govwordpress.com

Exploration of Novel Biological Activities in Diverse Biological Systems

The investigation into the full spectrum of this compound's biological activities is an active and expanding area of research. Found in plants such as Solanum dulcamara, its role is hypothesized to extend beyond basic metabolic functions. mdpi.com Current research is beginning to uncover its involvement in specific signaling pathways and physiological responses.

One of the key identified activities of this compound is its ability to modulate the production of nitric oxide (NO), a critical signaling molecule in a vast array of biological processes. mdpi.com Research indicates that both this compound and its isomer, N10-Coumaroylspermidine, can induce NO production. However, their efficacy in this role is reportedly lower than that of their structural relatives, caffeoyl and feruloyl spermidines. This difference is thought to be linked to the varying antioxidant capacities of the attached phenolic acid moieties. mdpi.com The p-coumaroyl group in this compound possesses a distinct antioxidant potential compared to the caffeoyl or feruloyl groups, which likely influences its ability to interact with and modulate the pathways governing NO synthesis. mdpi.com

The comparative bioactivity of these compounds highlights the subtle but significant role that structural differences play in determining their biological function. Further research is needed to fully elucidate the mechanisms by which this compound influences NO homeostasis and to explore its antioxidant properties in various biological contexts.

Comparative Nitric Oxide (NO) Induction by Spermidine Derivatives

CompoundRelative NO Induction AbilityPostulated Reason for Difference
This compoundLowerDifferences in the antioxidant power of the attached phenolic acid moiety. mdpi.com
N1-CaffeoylspermidineHigher
N1-FeruloylspermidineHigher

Development of this compound as a Biochemical Probe or Research Tool

The potential for developing this compound into a biochemical probe or a specialized research tool represents a significant, yet largely untapped, area of future research. Its defined chemical structure makes it an ideal candidate for modification and use in studying specific biological systems, particularly those involving polyamine metabolism and transport.

One potential application lies in the study of enzymes that metabolize polyamines, such as spermidine/spermine (B22157) N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. nih.govnih.gov Synthetic analogs of polyamines are frequently used to investigate the activity and inhibition of such enzymes. nih.gov this compound, as a naturally occurring mono-acylated spermidine derivative, could serve as a unique substrate or a competitive inhibitor to probe the active site and mechanism of SSAT and related enzymes. Its use could help to delineate the substrate specificity of these enzymes and understand how acylation affects polyamine recognition and turnover.

Furthermore, by attaching fluorescent tags or radioactive isotopes to the this compound molecule, researchers could create powerful probes to visualize and track the uptake, trafficking, and localization of polyamines within cells and tissues. Such tools would be invaluable for investigating the intricate roles of polyamine transport systems in both normal physiological conditions and in disease states where polyamine metabolism is dysregulated.

Currently, the literature on the specific development and application of this compound as a biochemical probe is limited. This represents a clear opportunity for future research to synthesize labeled derivatives and validate their use as tools to advance our understanding of polyamine biology.

Q & A

Q. How can researchers leverage open-access tools to model this compound’s structure-activity relationships?

  • Resources :
  • Molecular Docking : Use AutoDock Vina with PDB structures of target proteins (e.g., SOD1 for antioxidant studies).
  • QSAR Modeling : Employ SwissADME or pkCSM to predict physicochemical properties (LogP, bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.